Orthogonal Trifunctionality vs. Symmetrical Diacid
CAS 1204812-91-8 presents three chemically distinguishable reactive sites: a Boc-protected secondary amine cleavable under acidic conditions (e.g., TFA/DCM), a free carboxylic acid directly available for amide or ester coupling, and an ethyl ester cleavable under basic or nucleophilic conditions with orthogonal selectivity to Boc. In contrast, Boc-IDA (CAS 56074-20-5) exposes two chemically equivalent carboxylic acid groups (SMILES: CC(C)(C)OC(=O)N(CC(O)=O)CC(O)=O) . During carbodiimide-mediated coupling, both acids activate simultaneously, producing statistical distributions of mono- and bis-functionalized products and requiring chromatographic separation that reduces isolated yield. The ethyl ester in CAS 1204812-91-8 effectively 'masks' one acid position, enforcing sequential reactivity without additional protection/deprotection steps .
| Evidence Dimension | Number of orthogonal, differentially reactive functional groups |
|---|---|
| Target Compound Data | 3 orthogonally addressable sites: Boc (acid-labile), –COOH (directly activatable), –COOEt (base/nucleophile-labile) |
| Comparator Or Baseline | Boc-IDA (CAS 56074-20-5): 2 orthogonally addressable sites; both –COOH groups chemically equivalent, no ester differentiation |
| Quantified Difference | 3 vs. 2 orthogonal reactive handles; elimination of statistical product mixtures observed with symmetrical diacids |
| Conditions | Structural comparison based on SMILES and functional group analysis; applicable to solution-phase and solid-phase peptide coupling conditions |
Why This Matters
Enables sequential, site-controlled functionalization in fewer synthetic steps compared to symmetric diacids, directly reducing purification burden and improving atom economy for multi-step bioconjugation or peptidomimetic assembly.
